molecular formula C7H9BrN2O B15233508 2-Bromo-6-(hydrazinylmethyl)phenol CAS No. 887596-34-1

2-Bromo-6-(hydrazinylmethyl)phenol

Cat. No.: B15233508
CAS No.: 887596-34-1
M. Wt: 217.06 g/mol
InChI Key: CMKSHUCDZDDJIM-UHFFFAOYSA-N
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Description

2-Bromo-6-(hydrazinylmethyl)phenol is an organic compound with the molecular formula C7H8BrN2O It is a brominated phenol derivative that contains a hydrazinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(hydrazinylmethyl)phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the hydrazinylmethyl group. One common method involves the bromination of 2-hydroxybenzaldehyde using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting 2-bromo-6-hydroxybenzaldehyde is then reacted with hydrazine hydrate under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(hydrazinylmethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-(hydrazinylmethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(hydrazinylmethyl)phenol is unique due to the presence of both the bromine atom and the hydrazinylmethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

887596-34-1

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-6-(hydrazinylmethyl)phenol

InChI

InChI=1S/C7H9BrN2O/c8-6-3-1-2-5(4-10-9)7(6)11/h1-3,10-11H,4,9H2

InChI Key

CMKSHUCDZDDJIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CNN

Origin of Product

United States

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